molecular formula C24H17N3OS B2801577 (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 683258-82-4

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2801577
CAS No.: 683258-82-4
M. Wt: 395.48
InChI Key: ZYFULDWQFFBKOX-XMHGGMMESA-N
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Description

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic compound that features a combination of aromatic rings, a thiazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-aminothiophenol and an α-haloketone.

    Coupling with Naphthalene Derivative: The thiazole ring is then coupled with a naphthalene derivative through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Amines or other reduced forms.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel organic materials with specific electronic properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[(4-methylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
  • (2E)-3-[(4-chlorophenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Uniqueness

(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole and naphthalene rings also contributes to its distinct properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(4-acetylanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3OS/c1-16(28)17-9-11-20(12-10-17)26-14-19(13-25)24-27-23(15-29-24)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,14-15,26H,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFULDWQFFBKOX-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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